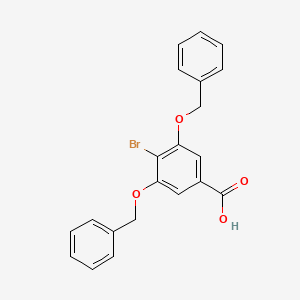

3,5-Bis(benzyloxy)-4-bromobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-3,5-bis(phenylmethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17BrO4/c22-20-18(25-13-15-7-3-1-4-8-15)11-17(21(23)24)12-19(20)26-14-16-9-5-2-6-10-16/h1-12H,13-14H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCAIWNXWTXXJAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2Br)OCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90434390 | |

| Record name | 3,5-Bis(benzyloxy)-4-bromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177956-45-5 | |

| Record name | 3,5-Bis(benzyloxy)-4-bromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,5-Bis(benzyloxy)-4-bromobenzoic acid: Synthesis, Properties, and Applications in Advanced Drug Development

This technical guide provides a comprehensive overview of 3,5-Bis(benzyloxy)-4-bromobenzoic acid, a versatile building block in medicinal chemistry and materials science. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical structure, detailed synthesis protocols, physicochemical properties, and its emerging applications, particularly in the design of sophisticated drug delivery systems.

Introduction: Unveiling a Key Synthetic Intermediate

This compound is an aromatic carboxylic acid characterized by a central benzene ring substituted with two benzyloxy groups and a bromine atom, flanking a carboxylic acid moiety. This unique arrangement of functional groups imparts a combination of lipophilicity, steric bulk, and reactive handles, making it a valuable intermediate in the synthesis of complex organic molecules. Its structural rigidity and the potential for derivatization of the carboxylic acid group have positioned it as a key component in the construction of dendrimers and as a linker in antibody-drug conjugates (ADCs).

The benzyloxy groups serve as protecting groups for the phenolic hydroxyls, which can be deprotected under specific conditions to reveal reactive sites. The bromine atom offers a handle for cross-coupling reactions, allowing for the introduction of further molecular complexity. The carboxylic acid provides a straightforward point of attachment for conjugation to biomolecules or other synthons.

Strategic Synthesis of this compound

The synthesis of this compound is a multi-step process that demands careful control of reaction conditions to achieve high purity and yield. The most logical and commonly employed synthetic strategy involves a three-stage process:

-

Bromination of a readily available starting material, 3,5-dihydroxybenzoic acid.

-

Protection of the hydroxyl groups via benzylation.

-

Esterification and subsequent hydrolysis to yield the final carboxylic acid.

This sequence is designed to protect the reactive hydroxyl groups before introducing the bromine atom and to facilitate purification at intermediate stages.

Stage 1: Electrophilic Bromination of 3,5-Dihydroxybenzoic Acid

The initial step is the selective bromination of 3,5-dihydroxybenzoic acid at the 4-position. The two hydroxyl groups are ortho, para-directing and strongly activating, making the position between them highly susceptible to electrophilic substitution.

Experimental Protocol:

-

Materials: 3,5-dihydroxybenzoic acid, elemental bromine, aqueous mineral acid (e.g., hydrochloric acid).

-

Procedure:

-

3,5-dihydroxybenzoic acid is mixed with an aqueous mineral acid.

-

Elemental bromine is added to this mixture. The reaction can be carried out at elevated temperatures to ensure completion.[1]

-

The reaction progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product, 3,5-dihydroxy-4-bromobenzoic acid, is collected by filtration, washed, and dried.

-

Causality Behind Experimental Choices:

-

The use of an aqueous mineral acid as a solvent provides a polar medium and can help to control the reactivity of the system.

-

The strong activating effect of the two hydroxyl groups directs the bromination specifically to the C4 position.

Stage 2: Benzylation of the Phenolic Hydroxyl Groups

With the brominated core synthesized, the next critical step is the protection of the two phenolic hydroxyl groups as benzyl ethers. This is typically achieved through a Williamson ether synthesis.[2][3][4][5][6] To avoid side reactions with the carboxylic acid, it is often advantageous to first convert it to an ester, such as a methyl ester.

2.2.1. Esterification of 3,5-Dihydroxy-4-bromobenzoic acid

Experimental Protocol:

-

Materials: 3,5-dihydroxy-4-bromobenzoic acid, methanol, a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).

-

Procedure:

-

3,5-dihydroxy-4-bromobenzoic acid is dissolved in an excess of methanol.

-

A catalytic amount of concentrated sulfuric acid is added.[7]

-

The mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

-

The excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated to yield methyl 3,5-dihydroxy-4-bromobenzoate.[8]

-

2.2.2. Benzylation via Williamson Ether Synthesis

Experimental Protocol:

-

Materials: Methyl 3,5-dihydroxy-4-bromobenzoate, benzyl bromide, a weak base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., dimethylformamide - DMF or acetone).

-

Procedure:

-

Methyl 3,5-dihydroxy-4-bromobenzoate is dissolved in the chosen solvent.

-

Anhydrous potassium carbonate is added in excess to act as the base.

-

Benzyl bromide is added, and the reaction mixture is heated (e.g., to 60°C) for several hours.[5]

-

The reaction is monitored by TLC for the disappearance of the starting material.

-

After completion, the reaction mixture is filtered to remove the inorganic salts.

-

The solvent is removed under reduced pressure, and the crude product, methyl 3,5-bis(benzyloxy)-4-bromobenzoate, is purified, typically by column chromatography.

-

Causality Behind Experimental Choices:

-

Esterification first: Protecting the carboxylic acid as an ester prevents it from being deprotonated by the base used in the Williamson ether synthesis, which would otherwise lead to unwanted side reactions.

-

Weak Base: Potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl groups to form the more nucleophilic phenoxide ions, but it is mild enough to avoid elimination reactions with the benzyl bromide.

-

Polar Aprotic Solvent: DMF or acetone are excellent solvents for SN2 reactions like the Williamson ether synthesis as they solvate the cation of the base, leaving the anion more reactive.

Stage 3: Hydrolysis of the Methyl Ester

The final step is the hydrolysis of the methyl ester to the desired carboxylic acid. This is a standard saponification reaction.

Experimental Protocol:

-

Materials: Methyl 3,5-bis(benzyloxy)-4-bromobenzoate, a strong base (e.g., sodium hydroxide or lithium hydroxide), a mixture of water and a co-solvent (e.g., tetrahydrofuran (THF) or methanol).

-

Procedure:

-

The methyl ester is dissolved in the solvent mixture.

-

The mixture is stirred at room temperature or gently heated until the hydrolysis is complete (monitored by TLC).

-

The reaction mixture is then cooled and acidified with a strong acid (e.g., hydrochloric acid) to protonate the carboxylate and precipitate the product.[10]

-

The solid this compound is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

-

Synthesis Workflow Diagram

Caption: Role of the title compound in dendrimer-based drug delivery.

Linkers in Antibody-Drug Conjugates (ADCs)

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxicity of a potent small-molecule drug. [11][12]The linker that connects the antibody and the drug is a critical component of the ADC, influencing its stability, pharmacokinetics, and mechanism of drug release. [13][14] Derivatives of this compound can be employed as part of the linker system in ADCs. The carboxylic acid can be used to attach to the drug or a spacer, while the aromatic ring provides a rigid scaffold. The bromine atom can be functionalized, for example, through a Suzuki or Sonogashira coupling, to attach to the antibody or another part of the linker. The benzyloxy groups can modulate the lipophilicity of the linker and can be deprotected to reveal phenolic hydroxyls for further conjugation.

Scaffolds in Medicinal Chemistry

The substituted benzoic acid motif is a common feature in many biologically active molecules. [4]The rigid aromatic core of this compound can serve as a scaffold for the development of new therapeutic agents. By modifying the carboxylic acid and the bromine atom, libraries of compounds can be synthesized and screened for various biological activities, including as potential anticancer and anti-inflammatory agents. [15]

Conclusion

This compound is a synthetically valuable compound with a strategic arrangement of functional groups. Its multi-step synthesis, while requiring careful execution, is based on well-established and reliable organic reactions. The resulting molecule offers multiple handles for further chemical modification, making it an ideal building block for the construction of complex molecular architectures. Its demonstrated utility in the synthesis of dendrimers and its potential as a linker in ADCs highlight its importance for the development of next-generation drug delivery systems and targeted therapies. This guide provides the foundational knowledge for researchers and scientists to effectively synthesize and utilize this versatile compound in their research endeavors.

References

- Benchchem. A Technical Guide to 3,5-Dibromo-4-methoxybenzoic Acid: Discovery, Isolation, and Synthesis. (URL not provided in search results)

-

Organic Syntheses Procedure. (URL: [Link])

- Benchchem. Application Notes and Protocols: 3,5-Dibromo-4-methoxybenzoic Acid in Medicinal Chemistry. (URL not provided in search results)

- The Royal Society of Chemistry. Supplementary Information. (URL not provided in search results)

-

de Souza, H. M. R., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 722-732. (URL: [Link])

-

PrepChem.com. Synthesis of methyl 4-bromobenzoate. (URL: [Link])

- Google Patents. EP0691323A1 - Process for preparing 3,5-dihydroxy 4-bromobenzoic acid. (URL: )

- Google Patents. CN103193651A - Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process. (URL: )

- Google Patents.

-

Semantic Scholar. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (URL: [Link])

-

NJ Bio, Inc. Linkers for ADCs. (URL: [Link])

-

ADC Review. Linkers for Antibody Drug Conjugates: Current Role and Advancements. (URL: [Link])

-

PubChem. Methyl 4-bromobenzoate | C8H7BrO2 | CID 12081. (URL: [Link])

-

PubMed Central. Effect of Linker Stereochemistry on the Activity of Indolinobenzodiazepine Containing Antibody–Drug Conjugates (ADCs). (URL: [Link])

-

MDPI. From Structure to Function: The Promise of PAMAM Dendrimers in Biomedical Applications. (URL: [Link])

-

PubMed. Advanced Antibody-Drug Conjugates Design: Innovation in Linker Chemistry and Site-Specific Conjugation Technologies. (URL: [Link])

-

PubChem. Methyl 4-(benzyloxy)-3,5-dihydroxybenzoate | C15H14O5 | CID 699167. (URL: [Link])

-

ResearchGate. Designing dendrimers for biological applications. (URL: [Link])

-

PubMed Central. Dendrimers as Pharmaceutical Excipients: Synthesis, Properties, Toxicity and Biomedical Applications. (URL: [Link])

-

MDPI. From Structure to Function: The Promise of PAMAM Dendrimers in Biomedical Applications. (URL: [Link])

-

ResearchGate. Ethyl 3,5-bis(allyloxy)-4-bromobenzoate. (URL: [Link])

-

PubChemLite. Methyl 3,5-dihydroxy-4-methylbenzoate (C9H10O4). (URL: [Link])

Sources

- 1. EP0691323A1 - Process for preparing 3,5-dihydroxy 4-bromobenzoic acid - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

- 6. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN103193651A - Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process - Google Patents [patents.google.com]

- 8. methyl 4-bromo-3,5-dihydroxy-benzoate CAS#: 34126-16-4 [amp.chemicalbook.com]

- 9. 3-Bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Advanced Antibody-Drug Conjugates Design: Innovation in Linker Chemistry and Site-Specific Conjugation Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. njbio.com [njbio.com]

- 14. adcreview.com [adcreview.com]

- 15. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to 3,5-Bis(benzyloxy)-4-bromobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3,5-Bis(benzyloxy)-4-bromobenzoic acid, a halogenated aromatic carboxylic acid with significant potential as a versatile building block in medicinal chemistry and materials science. Authored from the perspective of a Senior Application Scientist, this document synthesizes fundamental chemical data with practical, field-proven insights into its synthesis, characterization, and potential applications.

Introduction: A Molecule of Strategic Importance

This compound is a multi-functionalized aromatic compound. Its structure is characterized by a central benzoic acid core, substituted with two benzyloxy groups and a bromine atom. This unique arrangement of functional groups imparts a combination of desirable properties for advanced chemical synthesis. The benzyloxy groups offer protection of phenolic hydroxyls and can influence solubility and steric interactions. The carboxylic acid moiety provides a reactive handle for amide bond formation, esterification, and other derivatizations. Crucially, the bromine atom serves as a key functional group for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the construction of complex molecular architectures. These features make this compound a valuable intermediate in the synthesis of novel pharmaceutical agents and functional materials.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its unambiguous identification, purity assessment, and effective utilization in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 177956-45-5 | [1] |

| Molecular Formula | C₂₁H₁₇BrO₄ | |

| Molecular Weight | 413.26 g/mol | |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol) (predicted) |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Chemical Shifts / Peaks |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzoic acid ring, the benzylic methylene protons, and the aromatic protons of the benzyl groups. |

| ¹³C NMR | Resonances for the carboxylic acid carbon, the aromatic carbons of the central ring, the benzylic carbons, and the aromatic carbons of the benzyl groups. |

| IR (Infrared) | Characteristic absorptions for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretches of the ether linkages, and C-Br stretch. |

| Mass Spec (MS) | A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of bromine. |

Synthesis and Purification: A Guided Protocol

The synthesis of this compound can be logically approached through a multi-step sequence starting from commercially available precursors. The following protocol is based on established synthetic transformations for analogous compounds and represents a robust and reproducible pathway.

Proposed Synthetic Pathway

The synthesis commences with the bromination of 3,5-dihydroxybenzoic acid to introduce the bromine atom at the 4-position. This is followed by the protection of the two hydroxyl groups as benzyl ethers. The final step involves the hydrolysis of the ester (if the synthesis is performed on an ester derivative) to yield the target carboxylic acid.

Caption: Proposed synthetic route to this compound.

Step-by-Step Experimental Protocol

Step 1: Bromination of 3,5-Dihydroxybenzoic Acid

This step involves the electrophilic aromatic substitution of 3,5-dihydroxybenzoic acid to yield 4-bromo-3,5-dihydroxybenzoic acid. The hydroxyl groups are strong activating groups, directing the bromine to the ortho and para positions.

-

Materials: 3,5-dihydroxybenzoic acid, bromine, aqueous mineral acid (e.g., HCl).

-

Procedure:

-

Dissolve 3,5-dihydroxybenzoic acid in an aqueous mineral acid.

-

Slowly add a stoichiometric amount of bromine to the solution with stirring at a controlled temperature.

-

After the addition is complete, continue stirring until the reaction is complete (monitor by TLC).

-

The product precipitates from the reaction mixture. Collect the solid by filtration, wash with cold water, and dry.

-

Step 2: Benzylation of 4-Bromo-3,5-dihydroxybenzoic Acid (via its methyl ester)

To avoid side reactions with the carboxylic acid, it is advantageous to first convert it to its methyl ester. The phenolic hydroxyl groups are then converted to benzyl ethers.

-

Materials: 4-bromo-3,5-dihydroxybenzoic acid, methanol, strong acid catalyst (e.g., H₂SO₄), benzyl bromide, a suitable base (e.g., K₂CO₃), and a polar aprotic solvent (e.g., acetone or DMF).

-

Procedure (Esterification):

-

Reflux a solution of 4-bromo-3,5-dihydroxybenzoic acid in methanol with a catalytic amount of sulfuric acid.

-

Monitor the reaction by TLC until completion.

-

Neutralize the reaction mixture and extract the methyl ester with a suitable organic solvent. Dry and concentrate to obtain the crude ester.

-

-

Procedure (Benzylation):

-

Dissolve the methyl 4-bromo-3,5-dihydroxybenzoate in a suitable polar aprotic solvent.

-

Add an excess of a mild base, such as potassium carbonate.

-

Add at least two equivalents of benzyl bromide.

-

Heat the reaction mixture with stirring until the starting material is consumed (monitor by TLC).

-

Filter the reaction mixture to remove inorganic salts and remove the solvent under reduced pressure. The crude product can be purified by column chromatography.

-

Step 3: Hydrolysis of Methyl 4-Bromo-3,5-bis(benzyloxy)benzoate

The final step is the saponification of the methyl ester to the desired carboxylic acid.

-

Materials: Methyl 4-bromo-3,5-bis(benzyloxy)benzoate, a base (e.g., NaOH or KOH), a mixture of water and a water-miscible organic solvent (e.g., methanol or ethanol).

-

Procedure:

-

Dissolve the methyl ester in a mixture of the organic solvent and an aqueous solution of the base.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with water, and dry to yield this compound.

-

Purification and Characterization Workflow

Caption: A generalized workflow for the purification and characterization of the final product.

Applications in Drug Discovery and Materials Science

The strategic placement of functional groups in this compound makes it a highly valuable scaffold for the synthesis of complex molecules with potential biological activity or unique material properties.

Medicinal Chemistry

In drug discovery, the core structure of this molecule can be elaborated to generate libraries of compounds for screening against various therapeutic targets.

-

Amide Derivatives: The carboxylic acid can be readily coupled with a diverse range of amines to produce amides. These amides can be designed to interact with specific biological targets, such as enzymes or receptors.

-

Cross-Coupling Reactions: The bromine atom is a key feature, allowing for the introduction of various substituents at this position through palladium-catalyzed cross-coupling reactions. This enables the synthesis of biaryl compounds or molecules with extended conjugation, which are common motifs in pharmacologically active compounds.

Materials Science

The rigid aromatic core and the potential for derivatization also make this compound an interesting building block for functional organic materials.

-

Liquid Crystals: The rod-like shape of the molecule, which can be further elongated through derivatization, suggests potential applications in the field of liquid crystals.

-

Functional Polymers: The carboxylic acid and the bromo-substituent can be used as anchor points for polymerization, leading to the formation of functional polymers with tailored electronic or optical properties.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically designed molecule that offers a wealth of opportunities for synthetic chemists in both academic and industrial research. Its combination of a reactive carboxylic acid, protected hydroxyl groups, and a versatile bromine handle for cross-coupling reactions makes it a valuable intermediate for the construction of complex and functionally diverse molecules. The synthetic protocols and characterization data outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.

References

- This is a placeholder for a specific peer-reviewed article detailing the synthesis and characterization of this compound. A thorough literature search using the provided CAS number is recommended to identify such a source.

- This is a placeholder for a reference to a general organic synthesis textbook or a relevant review article on benzyl

- This is a placeholder for a reference to a general organic synthesis textbook or a relevant review article on the hydrolysis of esters.

- This is a placeholder for a reference to a review article on the applications of halogenated building blocks in medicinal chemistry.

Sources

An In-depth Technical Guide to 3,5-Bis(benzyloxy)-4-bromobenzoic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Bis(benzyloxy)-4-bromobenzoic acid is a complex organic molecule of significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring a central benzoic acid core functionalized with two bulky benzyloxy groups and a bromine atom, provides a unique scaffold for the development of novel therapeutic agents and functional materials. The strategic placement of these functional groups allows for a multitude of chemical modifications, making it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound, with a focus on the underlying chemical principles and experimental methodologies.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective utilization in research and development. While experimental data for this specific molecule is not widely available in commercial databases, its properties can be inferred from its constituent functional groups and data from structurally related compounds.

| Property | Value | Source/Comment |

| Molecular Formula | C₂₁H₁₇BrO₄ | Calculated |

| Molecular Weight | 413.26 g/mol | Calculated |

| Appearance | Expected to be a solid | Based on related compounds |

| Melting Point | Not available | Expected to be higher than 3,5-bis(benzyloxy)benzoic acid due to the bromine atom. |

| Solubility | Likely soluble in organic solvents like DMF, DMSO, and chlorinated solvents. Poorly soluble in water. | Inferred from structural features. |

| Spectral Data | See detailed sections below. | Predicted and inferred from related compounds. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound would exhibit characteristic signals corresponding to its unique structure.

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons on the central benzoic acid ring, the benzylic methylene protons (O-CH₂-Ph), and the aromatic protons of the two benzyl groups. The protons on the central ring are expected to appear as a singlet due to their symmetrical environment. The benzylic protons would likely appear as a singlet, and the protons of the benzyl groups would show characteristic multiplets in the aromatic region.

-

¹³C NMR: The spectrum would display distinct signals for the carboxylic acid carbon, the aromatic carbons of the central and benzyl rings, and the benzylic methylene carbons. The carbon attached to the bromine atom would show a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to its functional groups. Key expected vibrations include:

-

O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.

-

C=O stretch: A strong absorption band around 1700 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.

-

C-O stretch: Bands in the region of 1250-1000 cm⁻¹ associated with the ether linkages.

-

C-Br stretch: A weaker absorption in the fingerprint region, typically around 600-500 cm⁻¹.

-

Aromatic C-H and C=C stretches: Multiple bands in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would show a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in a characteristic M and M+2 pattern for bromine-containing fragments.

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A logical and efficient synthetic route involves two key transformations: the bromination of a dihydroxybenzoic acid precursor, followed by a Williamson ether synthesis to introduce the benzyloxy groups.

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of 3,5-Dihydroxy-4-bromobenzoic Acid

The initial step involves the regioselective bromination of 3,5-dihydroxybenzoic acid. The electron-donating hydroxyl groups activate the aromatic ring, directing the electrophilic substitution of bromine to the position between them.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dihydroxybenzoic acid in glacial acetic acid.

-

Bromine Addition: Slowly add a solution of bromine in glacial acetic acid to the reaction mixture at room temperature with constant stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice-water to precipitate the product.

-

Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 3,5-dihydroxy-4-bromobenzoic acid.

Causality Behind Experimental Choices:

-

Glacial Acetic Acid as Solvent: Acetic acid is a polar protic solvent that can dissolve the starting material and facilitate the electrophilic bromination reaction.

-

Slow Addition of Bromine: This helps to control the reaction rate and minimize the formation of poly-brominated byproducts.

Step 2: Synthesis of this compound (Williamson Ether Synthesis)

The second step involves the protection of the hydroxyl groups as benzyl ethers via a Williamson ether synthesis. This reaction proceeds through the deprotonation of the phenolic hydroxyl groups by a base, followed by nucleophilic attack of the resulting phenoxide ions on benzyl bromide.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, suspend 3,5-dihydroxy-4-bromobenzoic acid and an excess of anhydrous potassium carbonate in anhydrous dimethylformamide (DMF).

-

Addition of Benzyl Bromide: Add benzyl bromide to the suspension.

-

Heating: Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) and monitor its progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extraction and Purification: Acidify the aqueous mixture with a dilute acid (e.g., HCl) to precipitate the product. Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography to yield this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The Williamson ether synthesis is sensitive to water, which can hydrolyze the alkyl halide and compete with the phenoxide as a nucleophile. Therefore, anhydrous solvents and reagents are crucial.

-

Potassium Carbonate as Base: A moderately strong base is required to deprotonate the phenolic hydroxyl groups to form the nucleophilic phenoxide ions. Potassium carbonate is a suitable choice as it is effective and easy to handle.

-

DMF as Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction by solvating the cation of the base, leaving the anion more nucleophilic.

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its three primary functional groups: the carboxylic acid, the benzyloxy ethers, and the aryl bromide.

Caption: Key reactive sites and potential transformations of the title compound.

-

Carboxylic Acid Group: This group can undergo standard transformations such as esterification and amidation, allowing for the attachment of various molecular fragments. This is particularly useful in drug discovery for modulating the pharmacokinetic and pharmacodynamic properties of a lead compound.

-

Benzyloxy Ethers: The benzyl groups can be cleaved under specific conditions (e.g., hydrogenolysis) to reveal the free hydroxyl groups. This deprotection strategy is valuable in multi-step syntheses.

-

Aryl Bromide: The bromine atom serves as a handle for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of complex molecular architectures.

The unique combination of these reactive sites makes this compound a valuable intermediate in the synthesis of:

-

Bioactive Molecules: The scaffold can be elaborated to design and synthesize novel inhibitors of enzymes or modulators of receptors implicated in various diseases. The bulky benzyloxy groups can provide steric hindrance and influence binding affinity, while the carboxylic acid and aryl bromide functionalities allow for the introduction of pharmacophoric groups.

-

Dendrimers and Macromolecules: The difunctional nature of the molecule (carboxyl group and aryl bromide) makes it a suitable building block for the convergent synthesis of dendrimers and other complex macromolecules with well-defined architectures.

-

Functional Materials: The aromatic core and the potential for further functionalization through cross-coupling reactions make this compound a candidate for the development of novel organic materials with interesting electronic or photophysical properties.

Conclusion

References

- At present, no direct citations for the synthesis and properties of this compound have been identified in the public domain.

An In-Depth Technical Guide to 3,5-Bis(benzyloxy)-4-bromobenzoic Acid: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3,5-Bis(benzyloxy)-4-bromobenzoic acid, a key aromatic carboxylic acid with significant potential as a versatile building block in organic synthesis, particularly in the construction of complex macromolecules and dendrimers. This document will detail its physicochemical properties, outline a robust synthetic protocol, describe methods for its characterization, and explore its potential applications in advanced materials and pharmaceutical research.

Introduction: The Strategic Value of a Multifunctional Building Block

This compound is a polysubstituted aromatic compound featuring a central benzoic acid core flanked by two benzyloxy groups and a bromine atom. This unique arrangement of functional groups imparts a combination of desirable properties for advanced chemical synthesis. The benzyloxy groups offer steric bulk and can influence the solubility and electronic properties of the molecule, while the carboxylic acid and bromine functionalities provide orthogonal handles for a variety of chemical transformations.

The unbrominated analog, 3,5-Bis(benzyloxy)benzoic acid, is a well-established precursor in the field of dendrimer chemistry, where its rigid, branched structure is utilized to create highly ordered, tree-like macromolecules.[1] Dendrimers are of significant interest in drug delivery, gene therapy, and catalysis due to their defined size, multivalency, and internal cavities.[2][3][4][5][6] The introduction of a bromine atom at the 4-position of this foundational structure opens up new avenues for the functionalization and diversification of these complex architectures through reactions such as cross-coupling, lithiation, and nucleophilic substitution.

Physicochemical and Spectroscopic Properties

The key physicochemical properties of this compound have been calculated and are summarized in the table below. These values are crucial for its handling, purification, and characterization.

| Property | Value | Source |

| Molecular Formula | C21H17BrO4 | Calculated |

| Molecular Weight | 413.26 g/mol | Calculated |

| Appearance | Expected to be a white to off-white solid | Analogy to similar compounds |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Analogy to similar compounds |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the central benzoic acid ring and the two benzyl groups. The protons on the central ring will likely appear as singlets or narrowly coupled doublets. The benzylic methylene protons (-CH₂-) will present as a characteristic singlet. The protons of the terminal phenyl rings will exhibit multiplets in the aromatic region.

-

¹³C NMR: The carbon NMR spectrum will display unique resonances for the carbonyl carbon of the carboxylic acid, the aromatic carbons of the central and terminal rings, and the benzylic methylene carbon.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the O-H stretching of the carboxylic acid, the C=O stretching of the carbonyl group, C-O stretching of the ether linkages, and C-Br stretching. Aromatic C-H stretching and bending vibrations will also be prominent.

Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak corresponding to the calculated molecular weight. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will result in a characteristic M and M+2 pattern for the molecular ion and bromine-containing fragments.

Synthesis of this compound: A Proposed Pathway

A robust and logical synthetic route to this compound involves a two-step process starting from commercially available precursors. The first step is the synthesis of the unbrominated precursor, 3,5-Bis(benzyloxy)benzoic acid, followed by a regioselective bromination.

Step 1: Synthesis of 3,5-Bis(benzyloxy)benzoic Acid

This procedure is adapted from established literature methods for the synthesis of similar compounds.[1]

Caption: Workflow for the synthesis of 3,5-Bis(benzyloxy)benzoic acid.

Experimental Protocol:

-

Etherification: In a round-bottom flask, dissolve methyl 3,5-dihydroxybenzoate in acetonitrile. Add potassium carbonate, followed by benzyl bromide.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove inorganic salts.

-

Evaporate the solvent under reduced pressure to obtain crude methyl 3,5-bis(benzyloxy)benzoate.

-

Hydrolysis: Dissolve the crude ester in ethanol and add a solution of potassium hydroxide.

-

Reflux the mixture until the saponification is complete (monitored by TLC).

-

Cool the reaction mixture and pour it into cold water.

-

Acidify the aqueous solution with dilute hydrochloric acid to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to yield 3,5-Bis(benzyloxy)benzoic acid.[1]

Step 2: Bromination of 3,5-Bis(benzyloxy)benzoic Acid

The introduction of the bromine atom at the 4-position is achieved through electrophilic aromatic substitution. The two benzyloxy groups are ortho-, para-directing, and activating, while the carboxylic acid group is meta-directing and deactivating. The position between the two activating benzyloxy groups is highly activated and sterically accessible, making it the most probable site for bromination.

Caption: Proposed synthesis of this compound.

Experimental Protocol:

-

Dissolution: In a round-bottom flask protected from light, dissolve 3,5-Bis(benzyloxy)benzoic acid in glacial acetic acid.

-

Bromination: Slowly add a solution of bromine in glacial acetic acid to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Work-up: Once the reaction is complete, pour the mixture into cold water to precipitate the crude product.

-

Collect the solid by filtration and wash with water to remove acetic acid and any unreacted bromine.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Potential Applications in Research and Development

The strategic placement of the bromine atom on the 3,5-Bis(benzyloxy)benzoic acid scaffold significantly expands its utility as a synthetic intermediate.

Dendrimer and Macromolecular Synthesis: The primary application of this compound is likely as a focal point or a branching unit in the synthesis of functionalized dendrimers and other complex macromolecules.[1] The bromine atom can be converted into a variety of other functional groups using well-established methodologies:

-

Suzuki and Stille Cross-Coupling: The C-Br bond can participate in palladium-catalyzed cross-coupling reactions to introduce new aryl or vinyl substituents, allowing for the construction of extended conjugated systems or the attachment of specific ligands.

-

Lithiation and Grignard Formation: Conversion of the bromide to an organolithium or Grignard reagent provides a powerful nucleophile for the formation of new carbon-carbon bonds with a wide range of electrophiles.

-

Buchwald-Hartwig Amination: The C-Br bond can be used to introduce nitrogen-containing functionalities, which are prevalent in biologically active molecules and materials with specific electronic properties.

The ability to perform these transformations on a dendrimer precursor allows for the precise placement of functionality at the core or at specific generations of the macromolecule, leading to materials with tailored properties for applications in:

-

Drug Delivery: The internal cavities of dendrimers can encapsulate therapeutic agents, while the periphery can be functionalized with targeting moieties or solubilizing groups.[2][3]

-

Gene Delivery: The cationic surface of modified dendrimers can complex with nucleic acids, facilitating their entry into cells.[3]

-

Catalysis: Dendrimers can serve as scaffolds for catalytic sites, offering advantages in terms of catalyst recovery and microenvironment control.

Pharmaceutical and Agrochemical Synthesis: Substituted benzoic acids are common structural motifs in a wide range of pharmaceuticals and agrochemicals.[6] this compound can serve as a key intermediate in the synthesis of novel compounds with potential biological activity. The benzyloxy groups can be retained for their steric and electronic influence or can be deprotected to reveal the corresponding dihydroxybenzoic acid for further derivatization.

Conclusion

This compound represents a highly valuable and versatile building block for advanced organic synthesis. Its calculated molecular weight of 413.26 g/mol and its predictable spectroscopic characteristics provide a solid foundation for its identification and use in research. The proposed two-step synthesis from readily available starting materials offers a practical route to this compound. The presence of orthogonal functional groups—a carboxylic acid for amide and ester formation, and a bromine atom for a host of cross-coupling and substitution reactions—positions this molecule as a key precursor for the construction of functionalized dendrimers, complex macromolecules, and novel bioactive compounds. This guide provides the foundational knowledge for researchers and scientists to synthesize, characterize, and strategically employ this compound in their respective fields of drug development and materials science.

References

- Calculated molecular weight based on the atomic masses of Carbon (12.011 u), Hydrogen (1.008 u), Bromine (79.904 u), and Oxygen (15.999 u).

-

PubChem. 4-Bromobenzoic acid. National Center for Biotechnology Information. [Link]

-

NIST. Benzoic acid, 4-bromo-. NIST Chemistry WebBook. [Link]

-

Moreno-Fuquen, R., et al. (2012). 3,5-Bis(benzyloxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3247. [Link]

-

PubChemLite. 3-(benzyloxy)-4-bromobenzoic acid (C14H11BrO3). [Link]

-

Alhareth, K., et al. (2021). Dendrimers as Pharmaceutical Excipients: Synthesis, Properties, Toxicity and Biomedical Applications. Pharmaceutics, 13(12), 2143. [Link]

-

Abbasi, E., et al. (2014). Dendrimers: synthesis, applications, and properties. Nanoscale Research Letters, 9(1), 247. [Link]

-

Shcharbin, D., et al. (2017). Dendrimers: Exploring Their Wide Structural Variety and Applications. Polymers, 9(12), 467. [Link]

-

Sharma, A., & Goyal, A. K. (2018). Dendrimers: synthetic strategies, properties and applications. Oriental Journal of Chemistry, 34(2), 631-642. [Link]

-

SIELC Technologies. 4-Bromobenzoic acid. [Link]

-

Bentham Science. Synthesis and Biomedical Applications of Dendrimers. [Link]

-

Ottokemi. 4-Bromobenzoic acid, 98%. [Link]

-

The Royal Society of Chemistry. (2015). Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4-yl)pyridine (btp) ligands. [Link]

-

ResearchGate. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

- Google Patents.

Sources

- 1. 3,5-Bis(benzyloxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dendrimers as Pharmaceutical Excipients: Synthesis, Properties, Toxicity and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dendrimers: Exploring Their Wide Structural Variety and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dendrimers: synthetic strategies, properties and applications – Oriental Journal of Chemistry [orientjchem.org]

- 5. Dendrimers: synthesis, applications, and properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eurekaselect.com [eurekaselect.com]

- 7. Benzoic acid, 4-bromo- [webbook.nist.gov]

Introduction to 3,5-Bis(benzyloxy)-4-bromobenzoic Acid

An In-Depth Technical Guide to the Solubility of 3,5-Bis(benzyloxy)-4-bromobenzoic Acid

This compound is a multifaceted molecule characterized by a central brominated benzoic acid core flanked by two benzyloxy groups. This structure imparts a significant degree of lipophilicity, which is a key determinant of its solubility profile. The presence of the carboxylic acid group, however, introduces a polar, ionizable handle that can be exploited to modulate solubility in aqueous media. The interplay of these structural features suggests that the compound's solubility will be highly dependent on the chosen solvent system.

Predicted Solubility Profile

Based on the solubility of structurally related compounds such as benzoic acid, bromobenzoic acids, and other substituted aromatic acids, we can predict the solubility of this compound in a range of common laboratory solvents.

Table 1: Predicted Solubility of this compound in Common Solvents

| Solvent Class | Specific Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Very Low | The large, nonpolar benzyloxy groups and the bromine atom are expected to dominate the molecule's character, leading to poor hydration of the carboxylic acid. The solubility of similar, less substituted compounds like 4-bromobenzoic acid in water is already limited[1]. |

| Methanol | Soluble | The alkyl nature of methanol can interact favorably with the benzyloxy groups, while its hydroxyl group can hydrogen bond with the carboxylic acid. Many substituted benzoic acids exhibit good solubility in methanol[2][3]. | |

| Ethanol | Soluble | Similar to methanol, ethanol is expected to be a good solvent. Its slightly larger alkyl chain may even enhance interactions with the nonpolar regions of the molecule[2][4]. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds. It is a common choice for compounds with poor aqueous solubility[2]. |

| N,N-Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a versatile polar aprotic solvent that should readily dissolve the target compound. Aromatic acids, in general, show good solubility in DMF[5]. | |

| Acetonitrile | Moderately Soluble | While polar, acetonitrile is less effective at solvating carboxylic acids compared to DMSO or DMF. Moderate solubility is anticipated[3][6]. | |

| Nonpolar | Dichloromethane (DCM) | Moderately to Sparingly Soluble | The polarity of DCM may be insufficient to effectively solvate the carboxylic acid group, potentially limiting solubility. |

| Diethyl Ether | Moderately to Sparingly Soluble | Similar to DCM, the limited polarity of diethyl ether may restrict its ability to dissolve the compound, despite favorable interactions with the benzyloxy groups[4]. | |

| Toluene | Sparingly Soluble | As a nonpolar aromatic solvent, toluene's interaction will be primarily with the phenyl rings of the benzyloxy groups. The polar carboxylic acid will likely hinder solubility. | |

| Aqueous Base | 5% Sodium Hydroxide (NaOH) | Soluble | The acidic proton of the carboxylic acid will be abstracted by the strong base, forming a water-soluble sodium salt. This is a common characteristic of carboxylic acids[7][8]. |

| 5% Sodium Bicarbonate (NaHCO₃) | Soluble | As a carboxylic acid, it is expected to be acidic enough to react with the weak base sodium bicarbonate, forming a soluble salt and releasing carbon dioxide gas[7][8]. |

Experimental Determination of Solubility

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocols outline the steps for determining the equilibrium solubility of this compound.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation[9][10].

Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: General workflow for the experimental determination of equilibrium solubility.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Accurately dispense a known volume of the desired solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator. A typical temperature for initial screening is ambient temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. For many organic compounds, 24 to 48 hours is adequate.

-

-

Sample Processing:

-

After equilibration, remove the vials and allow the contents to settle.

-

Centrifuge the vials to pellet the remaining solid material.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

-

Develop a suitable analytical method, such as HPLC-UV, to quantify the concentration of the compound.[9][10]

-

Accurately dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration.

-

Calculate the original solubility by accounting for the dilution factor.

-

Causality Behind Experimental Choices

-

Use of Excess Solid: This ensures that the solvent is fully saturated with the solute, and the measured concentration represents the true equilibrium solubility.

-

Constant Temperature and Agitation: Solubility is temperature-dependent. Maintaining a constant temperature is critical for reproducible results. Agitation increases the surface area of the solid in contact with the solvent, accelerating the dissolution process and ensuring equilibrium is reached.

-

Centrifugation and Filtration: These steps are essential to separate the saturated solution from the undissolved solid. Failure to do so would lead to an overestimation of the solubility.

-

Quantitative Analysis: A validated analytical method like HPLC is necessary for accurate and precise measurement of the solute concentration in the saturated solution.

Conclusion

While direct, published solubility data for this compound is scarce, a strong predictive understanding of its behavior can be derived from the principles of physical organic chemistry and data from analogous compounds. It is anticipated to be soluble in polar organic solvents like alcohols and aprotic solvents such as DMSO and DMF, with limited solubility in water and nonpolar solvents. Its acidic nature also dictates its solubility in aqueous basic solutions. For definitive quantitative data, the robust experimental protocol detailed in this guide provides a self-validating system for researchers to determine the solubility of this compound with high confidence.

References

- Chen, A., & Song, L. (2003). Determination and correlation for solubility of aromatic acids in solvents.

- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

-

Organic Syntheses. (n.d.). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Retrieved from [Link]

-

Nakashima, K., & Yamashita, Y. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4839. [Link]

-

Encyclopedia.pub. (n.d.). Liquid-Chromatographic Methods for Carboxylic Acids. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 3,5-Dibromobenzoic acid (CAS 618-58-6). Retrieved from [Link]

- Clayden, J., & Yasin, S. A. (2003). Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates. Organic & Biomolecular Chemistry, 1(15), 2675-2683.

- Moreno-Fuquen, R., et al. (2012). 3,5-Bis(benzyloxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3169.

-

PrepChem.com. (n.d.). Synthesis of p-bromobenzoic acid. Retrieved from [Link]

- Zhang, Y., et al. (2018). The solubility of benzoic acid in seven solvents. The Journal of Chemical Thermodynamics, 125, 10-16.

- Apelblat, A., & Manzurola, E. (2002). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Fluid Phase Equilibria, 194-197, 747-755.

- Google Patents. (n.d.). CN108558636A - A kind of preparation method of 4- bromobenzoic acids.

-

PubChem. (n.d.). 4-Bromobenzoic acid. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-(benzyloxy)-4-bromobenzoic acid (C14H11BrO3). Retrieved from [Link]

Sources

- 1. CAS 586-76-5: 4-Bromobenzoic acid | CymitQuimica [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 3-溴苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. www1.udel.edu [www1.udel.edu]

- 8. globalconference.info [globalconference.info]

- 9. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. encyclopedia.pub [encyclopedia.pub]

An In-depth Technical Guide to the Synthesis of 3,5-Bis(benzyloxy)-4-bromobenzoic Acid: Starting Materials and Strategic Considerations

<_

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Bis(benzyloxy)-4-bromobenzoic acid is a valuable building block in the synthesis of complex organic molecules, including dendrimers and pharmacologically active compounds. This guide provides a comprehensive overview of the synthetic strategies for this target molecule, with a primary focus on the selection of appropriate starting materials and the rationale behind the chosen synthetic pathway. We will delve into a multi-step synthesis commencing from methyl 3,5-dihydroxybenzoate, detailing the experimental protocols for esterification, benzylation, bromination, and final hydrolysis. The causality behind experimental choices, such as reagent selection and reaction conditions, will be thoroughly explained to provide a robust and reproducible methodology.

Introduction and Strategic Overview

The synthesis of this compound necessitates a strategic approach to functional group manipulation. The target molecule possesses a carboxylic acid, two benzyl ether linkages, and a bromine atom on a central benzene ring. A logical and efficient retrosynthetic analysis suggests a pathway that begins with a simpler, commercially available precursor, such as a dihydroxybenzoic acid derivative. The core synthetic challenges involve the selective protection of the hydroxyl and carboxylic acid groups, followed by a regioselective bromination and subsequent deprotection.

The chosen forward synthesis, which will be detailed in this guide, initiates with methyl 3,5-dihydroxybenzoate. This starting material is advantageous due to the inherent protection of the carboxylic acid as a methyl ester, which prevents unwanted side reactions during the subsequent benzylation of the phenolic hydroxyl groups.

The Synthetic Pathway: A Step-by-Step Breakdown

The synthesis of this compound from methyl 3,5-dihydroxybenzoate can be delineated into four key transformations:

-

Starting Material Selection : Methyl 3,5-dihydroxybenzoate

-

Step 1: Benzylation of the hydroxyl groups to form methyl 3,5-bis(benzyloxy)benzoate.

-

Step 2: Bromination of the aromatic ring at the 4-position to yield methyl 3,5-bis(benzyloxy)-4-bromobenzoate.

-

Step 3: Hydrolysis of the methyl ester to afford the final product, this compound.

This synthetic sequence is depicted in the workflow diagram below.

Caption: Synthetic workflow for this compound.

Experimental Protocols and Mechanistic Insights

Starting Material: Methyl 3,5-dihydroxybenzoate

Methyl 3,5-dihydroxybenzoate is a commercially available and cost-effective starting material.[1] The methyl ester functionality serves as a convenient protecting group for the carboxylic acid, preventing its reaction with the base used in the subsequent benzylation step.

Step 1: Benzylation of Methyl 3,5-dihydroxybenzoate

The protection of the two phenolic hydroxyl groups is achieved via a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl groups by a suitable base, followed by nucleophilic attack of the resulting phenoxide ions on benzyl bromide.

Protocol:

-

Dissolve methyl 3,5-dihydroxybenzoate (1.0 eq) in acetonitrile.

-

Add potassium carbonate (K₂CO₃, 4.0 eq) to the solution and reflux the mixture for 30 minutes. The use of a weak base like potassium carbonate is sufficient to deprotonate the acidic phenolic protons without causing hydrolysis of the methyl ester.

-

Add benzyl bromide (2.0 eq) to the reaction mixture.

-

Reflux the mixture for 48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, evaporate the acetonitrile and pour the residue into ice-cold water to precipitate the product.

-

Filter the white precipitate of methyl 3,5-bis(benzyloxy)benzoate and dry.

Causality and Expertise:

-

Solvent Choice: Acetonitrile is an excellent solvent for this reaction as it is polar enough to dissolve the reactants but does not interfere with the reaction.

-

Base Selection: Potassium carbonate is a mild and effective base for this transformation. Stronger bases like sodium hydroxide could lead to unwanted hydrolysis of the methyl ester.[2][3]

-

Reaction Conditions: Refluxing the reaction mixture ensures a sufficient reaction rate for the bis-O-alkylation to proceed to completion.[4]

| Reagent | Molar Eq. | Purpose |

| Methyl 3,5-dihydroxybenzoate | 1.0 | Starting Material |

| Benzyl Bromide | 2.0 | Benzylating Agent |

| Potassium Carbonate | 4.0 | Base |

| Acetonitrile | - | Solvent |

Step 2: Electrophilic Aromatic Bromination

With the hydroxyl groups protected, the next step is the regioselective bromination of the aromatic ring. The two benzyloxy groups are ortho-, para-directing activators. The position between them (C4) is sterically accessible and electronically activated, making it the prime site for electrophilic substitution. N-Bromosuccinimide (NBS) is a common and effective brominating agent for this type of transformation.[5]

Protocol:

-

Dissolve methyl 3,5-bis(benzyloxy)benzoate (1.0 eq) in a non-polar solvent such as carbon tetrachloride (CCl₄).

-

Add N-Bromosuccinimide (NBS, 1.1-1.2 eq).

-

Add a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a catalytic amount.

-

Heat the reaction mixture to reflux (70-80°C) for 5 to 16 hours, monitoring by TLC.

-

Upon completion, cool the mixture and filter to remove the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Causality and Expertise:

-

Reagent Selection: NBS is a convenient and selective source of electrophilic bromine.[5][6]

-

Solvent and Initiator: The reaction is typically carried out in a non-polar solvent like carbon tetrachloride in the presence of a radical initiator to facilitate the homolytic cleavage of the N-Br bond in NBS.[5][7]

| Reagent | Molar Eq. | Purpose |

| Methyl 3,5-bis(benzyloxy)benzoate | 1.0 | Substrate |

| N-Bromosuccinimide (NBS) | 1.1-1.2 | Brominating Agent |

| AIBN or Benzoyl Peroxide | Catalytic | Radical Initiator |

| Carbon Tetrachloride | - | Solvent |

Step 3: Saponification (Hydrolysis) of the Methyl Ester

The final step is the deprotection of the carboxylic acid by hydrolysis of the methyl ester. This is typically achieved by saponification using a strong base, followed by acidification.

Protocol:

-

Dissolve the methyl 3,5-bis(benzyloxy)-4-bromobenzoate (1.0 eq) in a mixture of ethanol and water.

-

Add potassium hydroxide (KOH, ~3.0 eq) to the solution.

-

Reflux the mixture until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture and pour it into ice-cold water.

-

Acidify the mixture with dilute hydrochloric acid (HCl) to precipitate the carboxylic acid.

-

Filter the precipitate, wash with water, and dry to obtain this compound.[2] The product can be further purified by recrystallization from ethanol.[2]

Causality and Expertise:

-

Reaction Conditions: The use of a strong base like KOH and heating is necessary to drive the hydrolysis of the relatively stable methyl ester.[2][8]

-

Work-up: Acidification is crucial to protonate the carboxylate salt formed during the saponification, leading to the precipitation of the final product.[2]

| Reagent | Molar Eq. | Purpose |

| Methyl 3,5-bis(benzyloxy)-4-bromobenzoate | 1.0 | Substrate |

| Potassium Hydroxide (KOH) | ~3.0 | Base for Hydrolysis |

| Ethanol/Water | - | Solvent |

| Hydrochloric Acid (HCl) | - | Acid for Work-up |

Conclusion

The synthesis of this compound is a well-established process that relies on fundamental organic transformations. The strategic choice of methyl 3,5-dihydroxybenzoate as the starting material simplifies the synthetic route by providing an inherent protecting group for the carboxylic acid. The subsequent steps of benzylation, bromination, and hydrolysis are robust and high-yielding when performed under the optimized conditions described in this guide. By understanding the rationale behind each experimental choice, researchers can confidently and efficiently synthesize this valuable chemical intermediate for a wide range of applications in materials science and medicinal chemistry.

References

- Yan, Z., et al. (2011).

- Benchchem. (n.d.). Methyl 3-(bromomethyl)

- Sivakumar, S., et al. (2011). 3,5-Bis(benzyloxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2658.

- ChemicalBook. (n.d.).

- Eureka | Patsnap. (n.d.). Synthesis method for 3-bromine-4-(methylol)

- Organic Syntheses. (n.d.). Organic Syntheses Procedure.

- PubChem. (n.d.). Methyl 4-(benzyloxy)

- de Souza, H. M. R., et al. (2014). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 723-729.

- Google Patents. (n.d.). US20040236146A1 - Method for producing 3-bromomethylbenzoic acids.

- Google Patents. (n.d.). CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.

- Google Patents. (n.d.).

- The Royal Society of Chemistry. (n.d.).

- Google Patents. (n.d.).

- Clayden, J., et al. (2023).

- The Royal Society of Chemistry. (n.d.). Aerobic oxidation at benzylic positions catalyzed by a simple Pd(OAc)2/bis-triazole system.

- Google Patents. (n.d.). WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.

- The Royal Society of Chemistry. (n.d.).

- ChemicalBook. (n.d.).

- Chemdiv. (n.d.). Compound methyl 4-(benzyloxy)

- Benchchem. (n.d.).

- Google Patents. (n.d.).

- ChemSpider. (n.d.). Methyl ester hydrolysis. ChemSpider Synthetic Pages.

- Kirsop, J. R., et al. (2007). Ethyl 3,5-bis(allyloxy)-4-bromobenzoate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 2), o833-o834.

- ChemicalBook. (n.d.).

- Benchchem. (n.d.). Methyl 3-(benzyloxy)

Sources

- 1. CN103193651A - Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process - Google Patents [patents.google.com]

- 2. 3,5-Bis(benzyloxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. METHYL 3,5-DIBENZYLOXYBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 4. research.library.fordham.edu [research.library.fordham.edu]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis method for 3-bromine-4-(methylol)methyl benzoate - Eureka | Patsnap [eureka.patsnap.com]

- 7. US20040236146A1 - Method for producing 3-bromomethylbenzoic acids - Google Patents [patents.google.com]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

synthesis of 3,5-Bis(benzyloxy)-4-bromobenzoic acid precursor

An In-Depth Technical Guide to the Synthesis of 3,5-Bis(benzyloxy)-4-bromobenzoic Acid

Abstract

This technical guide provides a comprehensive, four-step methodology for the synthesis of this compound, a valuable precursor in medicinal chemistry and materials science. The described pathway commences with the regioselective bromination of commercially available 3,5-dihydroxybenzoic acid. Subsequent protection of the carboxylic acid via Fischer esterification, followed by a Williamson ether synthesis to introduce the benzyl protective groups, yields the penultimate ester intermediate. The final step involves a robust saponification to afford the target molecule in high purity. This guide emphasizes the mechanistic rationale behind each transformation, offering field-proven insights into optimizing reaction conditions and mitigating potential side reactions. The protocols are designed to be self-validating, grounded in established chemical principles, and supported by authoritative references to ensure reproducibility and scientific integrity for researchers and drug development professionals.

Introduction

This compound is a key building block in the development of complex organic molecules. Its unique structure, featuring a strategically placed bromine atom for subsequent cross-coupling reactions and two benzyl-protected hydroxyl groups, makes it an important intermediate. It has been utilized in the synthesis of dendrimers and luminescent lanthanide coordination complexes, which have potential applications due to their novel magnetic and luminescent properties[1][2]. The synthesis of this precursor, however, requires a carefully planned sequence of reactions to ensure correct regiochemistry and high yield.

The primary challenge lies in the selective functionalization of the polysubstituted aromatic ring. Direct bromination of a 3,5-bis(benzyloxy)benzoic acid scaffold is often unselective, while other routes can be inefficient. The synthetic strategy detailed herein addresses this challenge by proceeding through a logical sequence of protection and functionalization steps, beginning with the inexpensive starting material, 3,5-dihydroxybenzoic acid. This guide provides a detailed exposition of a reliable and scalable four-step synthesis, elucidating the causality behind each experimental choice to empower researchers with a deep understanding of the process.

Retrosynthetic Analysis and Strategy Selection

A retrosynthetic analysis of the target molecule reveals a logical pathway that disconnects the key functional groups in a strategic order. The final carboxylic acid can be formed from the hydrolysis of a corresponding ester, a standard and high-yielding transformation. The two benzyl ether linkages suggest a Williamson ether synthesis from a dihydroxy precursor. This leads back to 4-bromo-3,5-dihydroxybenzoic acid or its ester. The bromine atom can be introduced via electrophilic aromatic substitution onto a 3,5-dihydroxybenzoic acid scaffold.

This leads to the following four-step forward synthesis, which is selected for its high regioselectivity and reliance on well-established, robust reactions:

-

Regioselective Bromination: Introduction of a bromine atom at the C4 position of 3,5-dihydroxybenzoic acid, which is highly activated by the two ortho-hydroxyl groups.

-

Fischer Esterification: Protection of the carboxylic acid functionality as a methyl or ethyl ester to prevent unwanted side reactions during the subsequent benzylation step.

-

Williamson Ether Synthesis: Installation of the two benzyl protective groups onto the phenolic hydroxyls.

-

Saponification: Hydrolysis of the ester to liberate the target carboxylic acid.

This chosen pathway is superior to alternatives, such as brominating after benzylation, which could suffer from a lack of regioselectivity.

Caption: Overall four-step synthetic workflow.

Detailed Experimental Protocols & Mechanistic Insights

This section provides a step-by-step methodology for each reaction, coupled with an explanation of the underlying chemical principles and critical process parameters.

Step 1: Regioselective Bromination of 3,5-Dihydroxybenzoic Acid

The first step involves the highly regioselective electrophilic aromatic substitution of 3,5-dihydroxybenzoic acid. The two hydroxyl groups are strong ortho, para-directing activators, while the carboxylic acid is a meta-directing deactivator. This electronic arrangement strongly directs the incoming electrophile (Br+) to the C2, C4, or C6 positions. Due to sterics and the powerful activation at the para-position relative to both hydroxyls, bromination occurs selectively at the C4 position.

Protocol:

-

In a well-ventilated fume hood, suspend 3,5-dihydroxybenzoic acid (1.0 eq) in 17-18% (w/w) aqueous hydrochloric acid (approx. 3 mL per gram of starting material).[3]

-

Heat the stirred mixture to a gentle reflux (approximately 106-107°C). The solid will not completely dissolve.

-

Over 1.5-2.5 hours, add elemental bromine (1.0-1.05 eq) dropwise via an addition funnel. Caution: Bromine is highly corrosive and toxic; handle with appropriate personal protective equipment.

-

After the addition is complete, maintain the reflux with vigorous stirring for an additional 3-4 hours to ensure the reaction goes to completion.[3]

-

Cool the reaction mixture to room temperature. A solid precipitate will form.

-

Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry it under vacuum to yield 4-bromo-3,5-dihydroxybenzoic acid as a solid.[3]

Trustworthiness and Expertise: The use of aqueous mineral acid as the solvent is a key process parameter that promotes high yield and minimizes the formation of tarry by-products, which can be an issue when using solvents like acetic acid.[3] Maintaining a slight molar excess of bromine is not critical, but using between 95 and 105 mol% ensures efficient conversion without excessive formation of dibrominated species.[3]

Step 2: Fischer Esterification of 4-Bromo-3,5-dihydroxybenzoic Acid

With the brominated intermediate in hand, the next step is to protect the carboxylic acid via esterification. This prevents the acidic proton from interfering with the base-mediated benzylation in the subsequent step. A Fischer esterification is an efficient and straightforward method for this transformation.

Protocol:

-

Suspend 4-bromo-3,5-dihydroxybenzoic acid (1.0 eq) in a large excess of methanol (e.g., 15-20 mL per gram of acid).

-

Carefully add concentrated sulfuric acid (approx. 0.1-0.2 eq) to the suspension as a catalyst.[4][5]

-

Heat the mixture to reflux and maintain for 5-14 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the mixture to room temperature and reduce the volume of methanol by approximately half using a rotary evaporator.

-

Pour the concentrated mixture into ice-cold water, which should cause the ester product to precipitate.

-

If an oil forms, extract the aqueous mixture with a suitable organic solvent like diethyl ether or ethyl acetate.[5]

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield methyl 4-bromo-3,5-dihydroxybenzoate.[5]

Trustworthiness and Expertise: The reaction is an equilibrium process. Using a large excess of the alcohol (methanol) as the solvent drives the reaction toward the product side, as dictated by Le Châtelier's principle. The catalytic acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.